methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate
Description
Methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate is a synthetic pyridazine derivative characterized by a 6-oxo-1(6H)-pyridazinyl core substituted with a 4-methoxyphenyl group at position 2. The structure includes an acetyl amino linker connecting the pyridazine ring to a methyl propanoate ester.
Properties
Molecular Formula |
C17H19N3O5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
methyl 3-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C17H19N3O5/c1-24-13-5-3-12(4-6-13)14-7-8-16(22)20(19-14)11-15(21)18-10-9-17(23)25-2/h3-8H,9-11H2,1-2H3,(H,18,21) |
InChI Key |
BQTFVZGEMFWVHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the condensation of appropriate hydrazine derivatives with diketones. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the final esterification step involves the reaction with propanoic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydropyridazines, and various substituted esters or amides, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the pyridazinone ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 3-({2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate can be contextualized by comparing it to two closely related pyridazine derivatives:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-donating effects, enhancing resonance stability compared to the 4-methylphenyl group in 3-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanoic acid. This difference may influence binding affinity in biological systems . The absence of this group in the target compound reduces steric bulk, possibly improving bioavailability .
Functional Group Impact: The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid in 3-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanoic acid, which may enhance cell membrane permeability but reduce aqueous solubility. The amide linkage in the target compound offers metabolic stability over esters, which are prone to hydrolysis in vivo.
Physicochemical Properties :
- The target compound’s predicted molecular weight (~345.36 g/mol) is intermediate between the two analogs, balancing steric requirements and bioavailability.
- The pKa of the ethyl ester analog is highly acidic (-1.26), suggesting protonation under physiological conditions, whereas the target compound’s ester group would remain neutral .
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